7-(4-(cyclopropanecarbonyl)piperazine-1-carbonyl)-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
Beschreibung
This compound is a pyrazolo[4,3-c]pyridin-3(5H)-one derivative featuring a phenyl group at position 2, a tetrahydrofuran-2-ylmethyl substituent at position 5, and a 4-(cyclopropanecarbonyl)piperazine-1-carbonyl moiety at position 5. Its structural complexity arises from the fused pyrazole-pyridine core and the functionalized piperazine ring, which may confer unique physicochemical and biological properties.
Eigenschaften
IUPAC Name |
7-[4-(cyclopropanecarbonyl)piperazine-1-carbonyl]-5-(oxolan-2-ylmethyl)-2-phenylpyrazolo[4,3-c]pyridin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N5O4/c32-24(18-8-9-18)29-10-12-30(13-11-29)25(33)21-16-28(15-20-7-4-14-35-20)17-22-23(21)27-31(26(22)34)19-5-2-1-3-6-19/h1-3,5-6,16-18,20H,4,7-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFTGVGPPKNGUON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C=C3C(=NN(C3=O)C4=CC=CC=C4)C(=C2)C(=O)N5CCN(CC5)C(=O)C6CC6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 7-(4-(cyclopropanecarbonyl)piperazine-1-carbonyl)-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a complex heterocyclic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activity. Its unique structure suggests a variety of applications in drug development, particularly in targeting specific biological pathways associated with diseases such as cancer.
Structural Characteristics
The molecular formula of the compound indicates a sophisticated arrangement of functional groups, which contribute to its biological properties. The structure can be analyzed through various techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, confirming the spatial arrangement of atoms within the molecule.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antitumor Activity : Preliminary studies suggest that derivatives of pyrazolo[4,3-c]pyridine exhibit significant antitumor properties. The compound's structural features may enhance its interaction with biological targets involved in cancer progression.
- Kinase Inhibition : The compound may act as a kinase inhibitor, which is crucial in regulating cellular functions and signaling pathways. Kinase inhibitors are widely studied for their role in cancer therapy, particularly for tumors with dysregulated kinase activity.
- Pharmacokinetics : Research indicates that compounds with similar structures demonstrate favorable pharmacokinetic profiles, including good oral bioavailability and effective plasma distribution, which are essential for therapeutic efficacy.
Table 1: Summary of Biological Activities
Case Studies
- Antitumor Efficacy : A study demonstrated that a related compound showed potent inhibition against PARP-1 and PARP-2 enzymes, which are critical in DNA repair mechanisms. This suggests that the compound could be effective in treating cancers with BRCA mutations, as it exploits the vulnerabilities of cancer cells that rely on these pathways for survival .
- Kinase Interaction Studies : In vitro assays revealed that compounds structurally related to 7-(4-(cyclopropanecarbonyl)piperazine-1-carbonyl)-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one displayed low nanomolar IC50 values against specific kinases, indicating strong binding affinity and potential for therapeutic use .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that require careful optimization of conditions to achieve high yields and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly employed for monitoring synthesis progress and confirming compound identity.
Vergleich Mit ähnlichen Verbindungen
Structural Features and Substituent Variations
The target compound shares a pyrazolo-pyridine/pyrimidine core with multiple analogs in the evidence. Key comparisons include:
Key Observations :
- The piperazine-carbonyl group at position 7 is a common feature in pyrazolo[4,3-c]pyridinone analogs, but the acyl substituent (e.g., cyclopropanecarbonyl vs. cinnamoyl or m-tolylacetyl) varies significantly, impacting lipophilicity and steric bulk .
- The tetrahydrofuran-methyl group at position 5 in the target compound is unique compared to ethyl or methyl substituents in analogs .
Hypothesized Activity of Target Compound :
Q & A
Q. What synthetic routes are commonly employed to prepare this compound, and what intermediates are critical?
The synthesis typically involves multi-step protocols, including cyclization and coupling reactions. For example, Vilsmeier-Haack-Arnold formylation (using POCl₃/DMF) is a key step to generate pyrazole-carbaldehyde intermediates, which are then coupled with barbituric acid derivatives under refluxing ethanol/water conditions . Piperazine and tetrahydrofuran moieties are introduced via nucleophilic acyl substitution or amide bond formation, with intermediates characterized by IR and NMR spectroscopy .
Q. Which spectroscopic techniques are used to confirm the compound’s structure?
Structural confirmation relies on:
Q. How are intermediates purified during synthesis?
Purification methods include:
- Recrystallization from ethanol or dioxane for crystalline intermediates.
- Column chromatography (silica gel, ethyl acetate/hexane gradients) for polar byproducts .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of the pyrazole core?
Optimization strategies:
- Solvent-free conditions : Reduce side reactions (e.g., hydrolysis) and enhance reaction rates .
- Catalytic additives : Use HOBt/TBTU coupling agents for efficient amide bond formation between piperazine and carbonyl groups .
- Temperature control : Reflux in ethanol/water (4:1 v/v) balances reactivity and stability of heat-sensitive intermediates .
Q. How can contradictions in reported bioactivity data (e.g., cytotoxicity vs. antibacterial activity) be resolved?
Methodological approaches:
- Structure-activity relationship (SAR) studies : Modify substituents (e.g., cyclopropane vs. phenyl groups) to isolate bioactivity contributors .
- Dose-response assays : Determine IC₅₀ values across multiple cell lines to assess specificity .
- Enzyme inhibition assays : Evaluate binding to targets like carbonic anhydrase isoforms (hCA I/II) to clarify mechanisms .
Q. What computational tools aid in designing derivatives with improved pharmacokinetic properties?
- Quantum chemical calculations : Predict reaction pathways and transition states to optimize synthetic routes .
- Molecular docking : Screen derivatives against protein targets (e.g., WDR5 or hCA II) to prioritize candidates with enhanced binding .
- ADMET modeling : Estimate bioavailability, protein binding (52–59% in ), and metabolic stability .
Q. How can regioselectivity challenges in pyrazolo[4,3-c]pyridine functionalization be addressed?
- Directing group strategies : Use temporary protecting groups (e.g., tert-butyl carbamate) to control substitution sites .
- Microwave-assisted synthesis : Enhance regioselectivity via rapid, controlled heating .
- Cross-coupling reactions : Employ Suzuki-Miyaura or Buchwald-Hartwig couplings for selective C–N or C–C bond formation .
Methodological Considerations
- Data Interpretation : Discrepancies in bioactivity may arise from assay conditions (e.g., bacterial strain variability in ). Validate findings using orthogonal assays (e.g., flow cytometry for cytotoxicity) .
- Synthetic Reproducibility : Document reaction parameters (e.g., POCl₃ stoichiometry in ) to ensure consistency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
